REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=1)=O)(C)(C)C.[C:20]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:21]>C(Cl)Cl>[NH2:8][CH2:9][C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=1.[C:20]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:21]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=NC(=NN1)C(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
this was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC(=NN1)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.33 mmol | |
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |